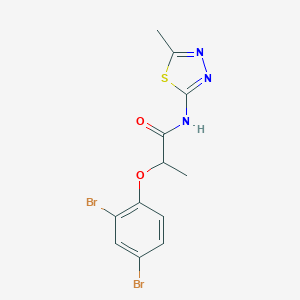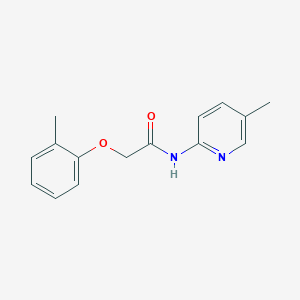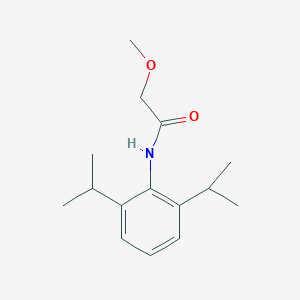
2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, also known as DBTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of 2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound may also inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may inhibit acetylcholinesterase by binding to the active site of the enzyme, thus preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the activity of acetylcholinesterase, and exhibit antifungal and antibacterial properties. Additionally, this compound has been found to exhibit antioxidant activity, which may protect cells from oxidative damage.
実験室実験の利点と制限
2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it exhibits potent antitumor activity, making it a promising candidate for cancer therapy. However, this compound also has some limitations. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for 2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide research. One area of interest is the development of this compound as a therapeutic agent for cancer and Alzheimer's disease. Further studies are needed to understand the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, the synthesis of this compound analogs may lead to the discovery of more potent and selective compounds. Finally, the development of new methods for the delivery of this compound may enhance its therapeutic potential.
合成法
2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 2,4-dibromophenol with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine and isocyanate. This reaction results in the formation of this compound with a yield of approximately 60%. Other methods involve the use of different reagents and catalysts, resulting in varying yields and purity of the final product.
科学的研究の応用
2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and antitumor properties. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
特性
分子式 |
C12H11Br2N3O2S |
|---|---|
分子量 |
421.11 g/mol |
IUPAC名 |
2-(2,4-dibromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H11Br2N3O2S/c1-6(11(18)15-12-17-16-7(2)20-12)19-10-4-3-8(13)5-9(10)14/h3-6H,1-2H3,(H,15,17,18) |
InChIキー |
GFBKUYQSSUUZLS-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
正規SMILES |
CC1=NN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)